molecular formula C32H28N4O8S2 B1581433 Direct Fast Red 3B CAS No. 6358-29-8

Direct Fast Red 3B

Cat. No.: B1581433
CAS No.: 6358-29-8
M. Wt: 660.7 g/mol
InChI Key: UPWKNFZOZGYCQR-UHFFFAOYSA-N
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Description

Direct Fast Red 3B is a synthetic azo dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is known for its bright red color and is part of the direct dye class, which means it can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Fast Red 3B is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and using an acidic medium for the diazotization step. The coupling reaction is often carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled. The dye is then purified through filtration and drying processes to obtain the final product in powder form .

Chemical Reactions Analysis

Types of Reactions

Direct Fast Red 3B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Direct Fast Red 3B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Fast Red 3B involves its ability to form hydrogen bonds and van der Waals interactions with the substrate. The dye molecules align themselves along the cellulose fibers, allowing for strong adherence. In biological systems, the dye can interact with cellular components, making it useful for staining and visualization .

Comparison with Similar Compounds

Similar Compounds

  • C.I. Direct Red 80
  • C.I. Direct Red 81
  • C.I. Direct Orange 39
  • C.I. Direct Blue 80

Comparison

Direct Fast Red 3B is unique due to its specific azo structure, which provides a distinct red hue. Compared to other direct dyes, it offers better solubility in water and strong adherence to cellulosic fibers. Its chemical stability and ease of application make it a preferred choice in various industrial and research applications .

Properties

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O8S2.2Na/c1-4-44-25-10-8-24(9-11-25)33-34-27-12-5-21(15-19(27)2)22-6-13-28(20(3)16-22)35-36-32-29(37)14-7-23-17-26(45(38,39)40)18-30(31(23)32)46(41,42)43;;/h5-18,37H,4H2,1-3H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SLZCDQVDTBWJND-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4Na2O8S2
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DSSTOX Substance ID

DTXSID8025204
Record name C.I. Direct Red 39
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Molecular Weight

704.7 g/mol
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Physical Description

Direct red 39 is a dark red powder. (NTP, 1992), Dark red solid; [CAMEO]
Record name DIRECT RED 39
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

6358-29-8
Record name DIRECT RED 39
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Record name C.I. Direct Red 39
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Record name 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2)
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Record name C.I. Direct Red 39
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Record name Disodium 8-[[4'-[(4-ethoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name DIRECT RED 39
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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